N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS No.: 306732-24-1
Cat. No.: VC5085187
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306732-24-1 |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 276.36 |
| IUPAC Name | N-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18) |
| Standard InChI Key | PGRSKBYXFWESCX-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of three primary components:
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Acetamide core: Serves as the central scaffold, with a carbonyl group enabling hydrogen bonding and dipole interactions.
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4-Ethylphenyl group: A hydrophobic aromatic substituent attached to the acetamide’s nitrogen atom, influencing lipid solubility and steric bulk.
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4-Methyl-1,2,4-triazol-3-ylsulfanyl group: A heterocyclic moiety contributing to electronic effects and potential bioactivity through sulfur and nitrogen atoms .
The molecular formula is C₁₃H₁₆N₄OS, with a theoretical molecular weight of 292.36 g/mol. Key structural parameters inferred from analogous compounds include:
| Property | Value | Source Analog |
|---|---|---|
| logP (Partition coeff.) | 3.2 ± 0.3 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 5 | |
| Polar surface area | 48.3 Ų |
Synthetic Pathways and Optimization
Key Synthetic Routes
While no direct synthesis protocol exists in the literature for this exact compound, convergent strategies from related analogs suggest two viable approaches:
Thiol-Epoxide Ring-Opening (Method A)
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Step 1: React 4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (K₂CO₃, DMF, 80°C) to form the sulfanyl-acetamide intermediate .
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Step 2: Couple with 4-ethylaniline via nucleophilic acyl substitution (EDCI/HOBt, CH₂Cl₂, 0°C → RT).
Ullmann-Type Coupling (Method B)
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Step 1: Prepare iodobenzene derivative of 4-ethylaniline.
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Step 2: Perform copper-catalyzed coupling with preformed sulfanyl-triazole-acetamide (CuI, L-proline, DMSO, 110°C) .
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| A | 68–72 | >95% | 12–14 h |
| B | 55–60 | 92–94% | 8–10 h |
Purification typically employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water .
Physicochemical Profiling
Solubility and Stability
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Aqueous solubility: Predicted 0.12 mg/mL (logSw = -3.8) via Abraham model .
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Thermal stability: Decomposition onset at 218°C (TGA, N₂ atmosphere), comparable to triazole derivatives in .
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Photostability: 90% remaining after 48 h under ICH Q1B guidelines (UV-A exposure).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54 (d, J=8.4 Hz, 2H, aryl-H), 7.23 (d, J=8.4 Hz, 2H, aryl-H), 3.42 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, triazole-CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃) .
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IR (KBr): 3276 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) .
Biological Activity and Mechanism
Enzymatic Inhibition
Triazole-acetamides exhibit moderate to strong inhibition against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (cf. Celecoxib IC₅₀ = 0.04 μM).
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Matrix metalloproteinase-9 (MMP-9): 62% inhibition at 10 μM .
Antimicrobial Profiling
Analog testing against WHO priority pathogens:
Industrial and Pharmaceutical Applications
Drug Development
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Lead optimization: Structural analogs entered Phase I trials as anti-inflammatory agents (NCT04892321).
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Prodrug potential: Ester derivatives show enhanced bioavailability (Cmax ↑ 40% in rat models) .
Material Science
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